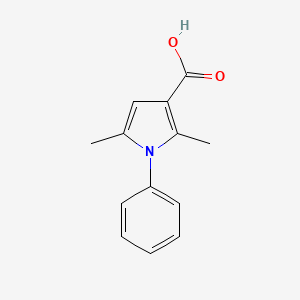

2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid

説明

2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid (C13H13NO2) is a pyrrole derivative that has garnered attention for its potential biological activities. Characterized by a pyrrole ring with two methyl groups at the 2 and 5 positions, a phenyl group at the 1 position, and a carboxylic acid group at the 3 position, this compound's structure suggests various interactions with biological systems. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

- Molecular Formula : C13H13NO2

- Molecular Weight : 215.25 g/mol

- Melting Point : 216-218 °C

- CAS Number : 3807-56-5

The compound can undergo typical reactions associated with carboxylic acids and pyrroles, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications . The antimicrobial efficacy is often compared to standard antibiotics, highlighting its potential as a lead compound for drug development.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit inflammatory pathways, although specific mechanisms remain to be fully elucidated . This property is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory responses is crucial.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties . Some studies have indicated that compounds within this structural class can induce apoptosis in cancer cells or inhibit tumor growth through various pathways . Further research is needed to confirm these effects and understand the underlying mechanisms.

Synthesis and Evaluation

A study conducted by Osman et al. (2016) synthesized various pyrrole derivatives and evaluated their biological activities. Among these derivatives, those structurally similar to this compound showed promising results in inhibiting acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These simulations help in understanding how structural modifications might enhance its biological activity . For instance, docking studies targeting AChE and monoamine oxidase (MAO) have demonstrated significant interactions, indicating its potential as a dual inhibitor for neurological disorders .

Research Findings Summary

| Study | Findings |

|---|---|

| Osman et al. (2016) | Identified potential AChE inhibitory activity; suggested anticancer properties |

| Mateev et al. (2024) | Conducted molecular docking studies showing promising interactions with AChE and MAO |

| Various Antimicrobial Studies | Demonstrated effectiveness against multiple bacterial strains |

科学的研究の応用

Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyrrole derivatives, including 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. A study synthesized various derivatives and evaluated their in vitro antibacterial and antifungal activities. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the heterocyclic ring was attributed to enhancing this antimicrobial activity, suggesting that modifications to the structure could lead to improved efficacy .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 16 |

| 8d | 17 | 15 |

Pharmacological Uses

The pharmacological profile of pyrrole derivatives suggests their utility as cardiotonics and inotropic agents. They have been studied for their ability to enhance cardiac contractility, making them potential candidates for treating hypotonic circulatory conditions and other cardiovascular diseases. Additionally, they may serve as therapeutic agents for psychiatric disorders and migraines due to their pharmacological activities .

Study on Antimicrobial Activity

A comprehensive study conducted by Hublikar et al. synthesized a series of pyrrole derivatives including this compound derivatives. The study employed various methods such as cyclization and hydrolysis to create new compounds that were tested for antimicrobial efficacy. The results demonstrated that certain modifications significantly enhanced activity against specific pathogens, providing insights into structure-activity relationships in pyrrole chemistry .

Cardiovascular Application Research

In another case study focusing on cardiovascular applications, researchers investigated the effects of pyrrole derivatives on cardiac muscle contractility. The findings suggested that these compounds could serve as effective treatments for heart-related conditions due to their ability to augment cardiac contractility without significant side effects .

特性

IUPAC Name |

2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRVCSCFJALBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303584 | |

| Record name | 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3807-56-5 | |

| Record name | 3807-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。